![molecular formula C26H24ClN3O3 B2577802 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 942884-62-0](/img/structure/B2577802.png)

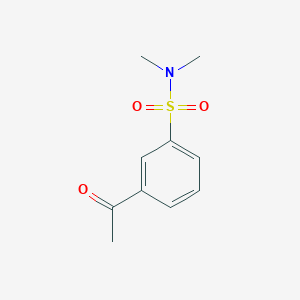

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

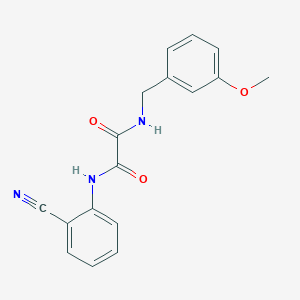

The compound “1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic molecule. It contains several functional groups, including a benzimidazole ring, a pyrrolidinone ring, and methoxy and chloro substituents on phenyl rings .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzimidazole and pyrrolidinone rings would impart a certain degree of rigidity to the molecule, while the methoxy and chloro substituents could influence its electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrrolidinone ring might be susceptible to hydrolysis under acidic or basic conditions, while the benzimidazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar pyrrolidinone ring and the nonpolar benzimidazole ring could impact its solubility in different solvents .Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of novel chemical compounds, including derivatives similar to the one , involves intricate chemical reactions aimed at exploring their potential applications in various fields such as materials science, pharmaceuticals, and catalysis. For instance, the synthesis of 2-(2-Aminoanilino)cyclohepta[b]pyrroles and its reactions leading to novel systems like 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine showcases the exploration of antiaromatic systems and other novel chemical structures through synthetic chemistry (Abe et al., 1990). Similarly, the development of benzimidazolium salts and their palladium complexes highlights their potential in catalysis and the synthesis of biaryl compounds, demonstrating the versatility of benzimidazole derivatives in chemical reactions (Akkoç et al., 2016).

Biological and Pharmacological Research

Benzimidazole derivatives, including structures similar to the target compound, have been extensively studied for their biological and pharmacological properties. Research into these compounds has revealed their potential as antimicrobial agents, anticancer candidates, and in the study of their interactions with biological targets. For example, the investigation of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors provides insights into their anticancer properties through detailed molecular docking studies, highlighting their potential in the development of new cancer therapies (Karayel, 2021). Furthermore, the synthesis and evaluation of novel Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles for antitubercular activity emphasize the significance of structural modifications in enhancing pharmacological activity against specific diseases (Badiger & Khazi, 2013).

Materials Science and Engineering

The exploration of benzimidazole derivatives extends into materials science, where their unique properties are leveraged in the development of novel materials with specific functionalities. For instance, polyimides derived from diamine monomers containing benzimidazole units have demonstrated exceptional thermal and thermooxidative stability, making them suitable for applications requiring materials that withstand high temperatures (Zhang et al., 2005). Additionally, conducting polymers based on pyrrole and benzimidazole derivatives show promise due to their low oxidation potentials, which contribute to their stability and conductivity, offering potential applications in electronic devices and sensors (Sotzing et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-4-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3/c1-32-23-10-6-3-7-17(23)15-30-21-9-5-4-8-20(21)28-26(30)18-13-25(31)29(16-18)22-14-19(27)11-12-24(22)33-2/h3-12,14,18H,13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCSBIRWHZEKLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-(prop-2-yn-1-yl)-N-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]pyrrolidine-2-carboxamide](/img/structure/B2577720.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea](/img/structure/B2577723.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2577724.png)

![3-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2577725.png)

![Methyl 4-[4-(difluoromethoxy)phenyl]-2,4-dioxobutanoate](/img/structure/B2577726.png)

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2577728.png)

![2-[But-2-ynyl(prop-2-ynyl)amino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2577734.png)

![8-methoxy-3,5-dimethyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2577739.png)

![N-benzyl-3-oxo-2-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2577740.png)